2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate
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Overview
Description
2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate is a synthetic organic compound with a complex structure It is characterized by the presence of two methyl(propan-2-yl)amino groups attached to a benzene ring, with diacetate groups at the 1,4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate typically involves multiple steps. One common method includes the initial formation of the benzene ring with the desired substituents, followed by the introduction of the methyl(propan-2-yl)amino groups. The final step involves the acetylation of the hydroxyl groups to form the diacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(methyl-propan-2-yl-amino)cyclohexa-2,5-diene-1,4-dione: This compound has a similar structure but differs in the presence of a cyclohexa-diene ring instead of a benzene ring.
Uniqueness
2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
6267-92-1 |
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Molecular Formula |
C18H28N2O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[4-acetyloxy-2,5-bis[methyl(propan-2-yl)amino]phenyl] acetate |
InChI |
InChI=1S/C18H28N2O4/c1-11(2)19(7)15-9-18(24-14(6)22)16(20(8)12(3)4)10-17(15)23-13(5)21/h9-12H,1-8H3 |
InChI Key |
GORMDXHTXSBKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC(=C(C=C1OC(=O)C)N(C)C(C)C)OC(=O)C |
Origin of Product |
United States |
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